2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
CAS No.: 1060364-31-9
Cat. No.: VC11936204
Molecular Formula: C19H21FN2O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060364-31-9 |
|---|---|
| Molecular Formula | C19H21FN2O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | VFDHMULLAMEICT-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
| Canonical SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide, reflects its bifurcated structure . The central acetamide backbone () is substituted at the phenyl ring with a 4-fluorophenoxy group and a carbamoylmethyl chain linked to a 2-methoxyethylamine moiety. Key structural features include:
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Fluorophenoxy group: Enhances lipophilicity and metabolic stability, common in CNS-active and antimicrobial agents .
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Carbamoylmethyl linkage: Introduces hydrogen-bonding capacity, potentially improving target binding.
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Methoxyethyl side chain: Modulates solubility and pharmacokinetic properties .
The SMILES representation () and InChIKey () provide unambiguous identifiers for database searches .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 94.5 Ų |
Synthetic Pathways and Characterization
Synthesis Strategies
While no explicit synthesis protocol for this compound is published, analogous acetamide derivatives are typically synthesized via:
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Nucleophilic acyl substitution: Reacting 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.
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Amide coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the acyl chloride with 4-aminophenylacetic acid derivatives.
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Side chain functionalization: Introducing the 2-methoxyethylcarbamoyl group via reaction with 2-methoxyethylamine .
Analytical Characterization
Post-synthesis validation employs:
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NMR spectroscopy: and NMR confirm substituent integration and connectivity.
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Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks at m/z 360.4 .
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HPLC: Purity assessment using C18 columns with UV detection at 254 nm.
Biological Activity and Research Findings
Table 2: Antitubular Activity of Analogous Acetamides
| Compound | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Derivative 3m | 4 | >100 (Vero cells) |
| Isoniazid | 0.0625 | N/A |
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